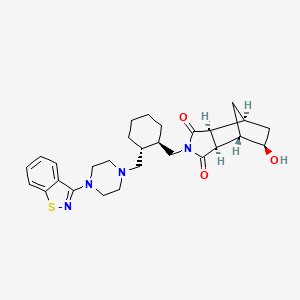

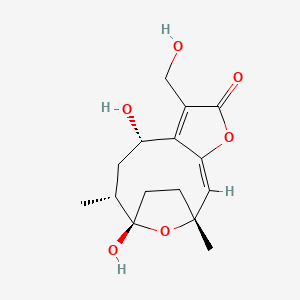

5beta/6beta-Hydroxylurasidon

Übersicht

Beschreibung

Lurasidon-Metabolit 14283 ist ein bedeutender Metabolit von Lurasidon, einem atypischen Antipsychotikum, das hauptsächlich zur Behandlung von Schizophrenie und bipolarer Depression eingesetzt wird . Lurasidon wird durch Cytochrom P450 3A4 (CYP3A4) in mehrere Metaboliten umgewandelt, wobei Lurasidon-Metabolit 14283 einer der wichtigsten aktiven Metaboliten ist .

Wissenschaftliche Forschungsanwendungen

Lurasidon-Metabolit 14283 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Pharmakokinetische Studien: Wird verwendet, um den Stoffwechsel und die Pharmakokinetik von Lurasidon bei menschlichen Probanden zu untersuchen.

Arzneimittelinteraktionsstudien: Hilft beim Verständnis potenzieller Arzneimittelwechselwirkungen, die Lurasidon und seine Metaboliten betreffen.

Entwicklung von Biomarkern: Kann als Biomarker zur Überwachung der Lurasidon-Therapie bei Patienten verwendet werden.

Wirkmechanismus

Lurasidon-Metabolit 14283 entfaltet seine Wirkung durch Interaktion mit verschiedenen Neurotransmitterrezeptoren im Gehirn. Er hat eine hohe Affinität für Dopamin-D2-, Serotonin-5-HT2A- und 5-HT7-Rezeptoren . Der Metabolit wirkt als Antagonist an diesen Rezeptoren und trägt so zur Linderung der Symptome von Schizophrenie und bipolarer Depression bei .

Wirkmechanismus

Target of Action

5beta/6beta-Hydroxy Lurasidone, also known as Lurasidone Metabolite 14283, is a metabolite of Lurasidone . Lurasidone is an atypical antipsychotic that primarily targets Dopamine-2 (D2) , 5-HT2A , and 5-HT7 receptors . These receptors play a crucial role in regulating mood, cognition, and behavior .

Mode of Action

Lurasidone acts as an antagonist at D2, 5-HT2A, and 5-HT7 receptors, meaning it binds to these receptors and inhibits their activity . It also exhibits partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors . The antagonism of serotonin receptors is thought to improve negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .

Biochemical Pathways

It is known that the antagonism of d2 and 5-ht2a receptors by lurasidone can affect multiple neurotransmitter systems, including the dopaminergic and serotonergic systems . These systems play key roles in mood regulation, cognition, and behavior .

Pharmacokinetics

Lurasidone is administered orally and its pharmacokinetic profile requires administration with food . In healthy subjects, a 40 mg dose results in peak plasma concentrations in 1–3 hours, and it has a mean elimination half-life of 18 hours . Lurasidone is approximately 99% bound to serum plasma proteins and is mostly eliminated in the feces .

Result of Action

The antagonism of D2 and 5-HT2A receptors by Lurasidone is thought to improve the negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics . In clinical trials, Lurasidone has been shown to be efficacious in reducing the acute symptoms of schizophrenia .

Biochemische Analyse

Biochemical Properties

5beta/6beta-Hydroxy Lurasidone plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Lurasidone, from which 5beta/6beta-Hydroxy Lurasidone is derived, is known to be an antagonist for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and displays partial agonism at 5-HT1A receptors .

Cellular Effects

The effects of 5beta/6beta-Hydroxy Lurasidone on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

5beta/6beta-Hydroxy Lurasidone exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression .

Metabolic Pathways

5beta/6beta-Hydroxy Lurasidone is involved in metabolic pathways that include interactions with enzymes or cofactors. Lurasidone is principally metabolized by cytochrome P450 (CYP) 3A4 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Lurasidon-Metabolit 14283 entsteht in erster Linie durch den Stoffwechselprozess unter Beteiligung von CYP3A4-Enzymen in der Leber . Der Syntheseweg beinhaltet die Biotransformation von Lurasidon durch Oxidationsreaktionen, die von CYP3A4 katalysiert werden . Dieser Prozess kann in vitro unter Verwendung menschlicher Lebermikrosomen nachgestellt werden, um den Stoffwechsel und die Pharmakokinetik von Lurasidon und seinen Metaboliten zu untersuchen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Lurasidon-Metabolit 14283 wird in der Regel nicht durchgeführt, da es sich um einen Metaboliten handelt, der in vivo gebildet wird. Zu Forschungszwecken kann er unter Verwendung von Lebermikrosomen oder rekombinanten CYP3A4-Enzymen in einer kontrollierten Laborumgebung synthetisiert werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lurasidon-Metabolit 14283 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Katalysiert durch CYP3A4-Enzyme, die zur Bildung des Metaboliten aus Lurasidon führen.

Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen auch unter bestimmten Bedingungen auftreten.

Häufige Reagenzien und Bedingungen

Oxidationsreagenzien: CYP3A4-Enzyme, menschliche Lebermikrosomen.

Reduktionsreagenzien: Spezifische Reduktionsmittel unter kontrollierten Laborbedingungen.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das durch die Oxidation von Lurasidon gebildet wird, ist Lurasidon-Metabolit 14283 . Andere Nebenmetabolite sind ID-14326 und ID-11614 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ID-14326: Ein weiterer Metabolit von Lurasidon mit ähnlichen pharmakologischen Eigenschaften.

ID-11614: Ein Nebenmetabolit von Lurasidon mit unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit

Lurasidon-Metabolit 14283 ist einzigartig aufgrund seines signifikanten Beitrags zur Gesamtphamrakologischen Aktivität von Lurasidon. Er hat eine höhere Exposition im Vergleich zu anderen Nebenmetaboliten, was ihn zu einem entscheidenden Bestandteil der therapeutischen Wirkungen von Lurasidon macht .

Eigenschaften

IUPAC Name |

(1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTNTCYRWHASTQ-IYPUAYAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@@H](C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

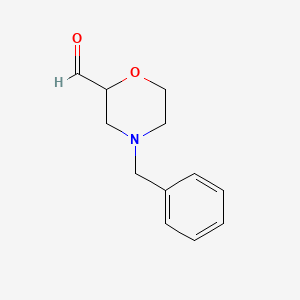

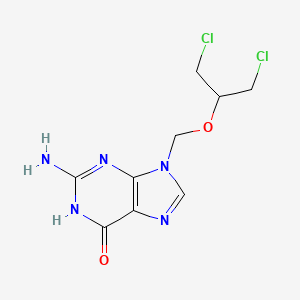

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)

![(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B591174.png)